2,5-Dihydroxypentanoic acid

Description

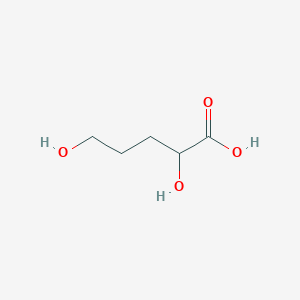

Structure

2D Structure

Properties

IUPAC Name |

2,5-dihydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQNGWJNMRWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519488 | |

| Record name | 2,5-Dihydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21577-52-6 | |

| Record name | 2,5-Dihydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypentanoic acid is a polyhydroxy carboxylic acid with emerging potential in various scientific and industrial fields. Its amphiphilic nature, stemming from the presence of both hydrophilic hydroxyl and carboxylic acid groups and a hydrophobic alkyl chain, makes it a molecule of interest for chemical synthesis and biological applications.[1] This document provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and known biological activities, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical Identity and Structure

This compound is a five-carbon chain carboxylic acid featuring hydroxyl groups at the C2 and C5 positions.[1] This structure imparts specific reactivity and physical properties to the molecule.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 21577-52-6 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₄ | [1][2][3] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [1][2] |

| InChI | InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) | [1][2] |

| InChIKey | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 2,5-dihydroxy-valeric acid, Pentanoic acid, 2,5-dihydroxy- | [3] |

Physicochemical Properties

Table 2: Physicochemical and Computed Properties

| Property | Value | Type | Source |

| Molecular Weight | 134.13 g/mol | [1][2][3] | |

| Topological Polar Surface Area | 77.8 Ų | Computed | [2][4] |

| Hydrogen Bond Donor Count | 3 | Computed | [4] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [4] |

| Rotatable Bond Count | 4 | Computed | [4] |

| XLogP3-AA (LogP) | -0.8 | Computed | [2] |

| Melting Point | N/A | Experimental | [3] |

| Boiling Point | N/A | Experimental | [3] |

Synthesis and Reactivity

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose (B213188)

A primary method for synthesizing this compound involves the chemical degradation of cellulose.[1]

-

Objective: To produce this compound from a renewable polysaccharide source.

-

Materials:

-

Methodology:

-

Cellulose is treated with a strong base, such as sodium hydroxide.[1]

-

The mixture is heated to elevated temperatures, approximately 50°C.[1]

-

The reaction is allowed to proceed for a duration of up to 8 hours.[1] During this time, the β-1,4-glycosidic bonds in the cellulose polymer are cleaved, leading to the formation of shorter-chain hydroxylated carboxylic acids.[1]

-

Following the reaction, the solution is cooled and neutralized with a suitable acid.

-

Standard purification techniques, such as chromatography, are then employed to isolate this compound from the reaction mixture.

-

Caption: Laboratory-scale synthesis workflow.

Chemical Reactivity

The two hydroxyl groups and the carboxylic acid moiety are the primary sites of chemical reactivity.

Protocol 2: Oxidation Reactions

The hydroxyl groups at the C2 and C5 positions can be oxidized to yield keto-acids.[1]

-

Objective: To synthesize derivatives of this compound via oxidation.

-

Materials:

-

This compound

-

Oxidizing agent (e.g., Potassium permanganate (B83412) (KMnO₄) under acidic conditions, or Chromium trioxide (CrO₃) - Jones reagent)[1]

-

Appropriate solvent

-

-

Methodology:

-

Dissolve this compound in a suitable solvent.

-

Slowly add the chosen oxidizing agent to the solution while monitoring the reaction temperature.

-

The specific hydroxyl group oxidized (C2 or C5) can depend on the reaction conditions and the steric environment of the molecule.

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

-

Protocol 3: Reduction Reaction

The carboxylic acid group can be selectively reduced to a primary alcohol.

-

Objective: To synthesize 2,5-dihydroxypentanol.

-

Materials:

-

This compound

-

Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)[1]

-

Anhydrous ether solvent

-

-

Methodology:

-

In an inert atmosphere, a solution of this compound in an anhydrous ether is slowly added to a suspension of LiAlH₄.

-

The reaction is typically performed at reduced temperatures to control its exothermicity.

-

After the reaction is complete, it is carefully quenched with water and/or aqueous acid.

-

The resulting diol, 2,5-dihydroxypentanol, is then extracted and purified.[1]

-

Caption: Key reactions of this compound.

Biological and Pharmacological Activity

Preliminary studies have highlighted the potential biological activities of this compound.

-

Antimicrobial Properties: It has shown inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL.[1] The proposed mechanism involves the disruption of cell membrane integrity.[1]

-

Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers, offering a sustainable alternative to traditional petroleum-based plastics.[1]

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to protons on carbons bearing hydroxyl groups (CH-OH), protons of the alkyl chain (CH₂), and the acidic proton of the carboxylic acid (COOH), which is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

-

¹³C NMR: Five distinct carbon signals would be expected, including the carbonyl carbon of the carboxylic acid, two carbons attached to hydroxyl groups, and two alkyl carbons.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the hydroxyl and carboxylic acid groups, a C=O stretch from the carboxylic acid, and C-O stretching vibrations.

Conclusion

This compound is a versatile chemical building block with established synthesis routes from renewable resources. Its reactivity allows for the creation of various derivatives, and its demonstrated antimicrobial properties suggest potential applications in drug development. Further research is warranted to fully elucidate its biological roles, characterize its physical properties, and explore its utility as a monomer in sustainable polymer chemistry.

References

An In-depth Technical Guide to 2,5-Dihydroxypentanoic Acid (CAS Number: 21577-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxypentanoic acid (CAS No. 21577-52-6), a versatile carboxylic acid with emerging applications in the fields of antimicrobial research, oncology, and biodegradable polymers. This document consolidates available data on its chemical properties, synthesis, biological activities, and potential applications, with a focus on providing detailed experimental protocols and quantitative data to support further research and development.

Introduction

This compound is a five-carbon carboxylic acid distinguished by the presence of two hydroxyl groups at the C2 and C5 positions.[1][2] Its chemical structure imparts amphiphilic properties, with the hydroxyl and carboxylic acid moieties contributing to its hydrophilicity and the pentanoic acid backbone providing a degree of lipophilicity. This unique combination of functional groups makes it a molecule of interest for a variety of chemical and biological applications. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21577-52-6 | [1][3][4] |

| Molecular Formula | C₅H₁₀O₄ | [1][2][4] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [1] |

| InChIKey | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 77.76 Ų | [3] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis

Laboratory-Scale Synthesis: Alkaline Degradation of Cellulose (B213188)

This compound can be synthesized through the alkaline degradation of cellulose.[2] This method involves the treatment of a cellulose source with a strong base at elevated temperatures.

Experimental Protocol:

-

Materials:

-

Microcrystalline cellulose

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Prepare an aqueous solution of sodium hydroxide (concentration may vary, e.g., 5-10% w/v).

-

Suspend microcrystalline cellulose in the NaOH solution in a reaction vessel.

-

Heat the mixture to approximately 50°C with continuous stirring.[2]

-

Maintain the reaction for up to 8 hours.[2] The reaction time can be optimized to maximize the yield of this compound.

-

After the reaction, cool the mixture to room temperature.

-

Acidify the reaction mixture to a low pH (e.g., pH 2-3) using hydrochloric acid. This step protonates the carboxylate to the carboxylic acid.

-

Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved through techniques such as column chromatography or recrystallization.

-

Logical Relationship of Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activities

Preliminary studies have indicated that this compound possesses noteworthy biological activities, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Quantitative Data:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Not Specified | < 100 |

| Escherichia coli | Not Specified | < 100 |

Note: The available literature provides a general range for the MIC. Further studies with specific strains are required to determine precise values.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Materials:

-

This compound stock solution

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (broth and inoculum, no compound).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth (turbidity).

-

Cytotoxic Activity

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against human breast cancer cells.

Quantitative Data:

Table 3: Cytotoxicity of this compound against MCF-7 Cells

| Cell Line | Assay | IC₅₀ (µM) |

| MCF-7 (Human Breast Adenocarcinoma) | Not Specified | ≈ 50 |

Note: The specific cytotoxicity assay used to determine this IC₅₀ value is not detailed in the available literature.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Induction

The cytotoxic effect of this compound is suggested to be mediated through the induction of apoptosis, potentially involving the activation of caspase-3.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

-

Materials:

-

MCF-7 cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

Microplate reader

-

-

Procedure:

-

Treat MCF-7 cells with this compound to induce apoptosis. Include an untreated control.

-

Lyse the cells to release the cytosolic contents.

-

Quantify the protein concentration of the cell lysates.

-

In a 96-well plate, add a standardized amount of protein from each lysate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate at 37°C to allow the cleavage of the substrate by active caspase-3, which releases the chromophore p-nitroaniline (pNA).

-

Measure the absorbance at 405 nm.

-

The increase in absorbance is proportional to the caspase-3 activity.

-

Proposed Mechanism of Action:

Caption: Proposed apoptotic pathway induced by this compound.

Potential Applications

Monomer for Biodegradable Polymers

This compound is a potential monomer for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The presence of both a hydroxyl and a carboxylic acid group allows for its polymerization into polyesters. The additional hydroxyl group at the C5 position offers a site for further chemical modification to tailor the properties of the resulting polymer. The use of this bio-based monomer, derivable from cellulose, aligns with the principles of green chemistry and sustainable materials.

PHA Synthesis Workflow:

Caption: Potential workflow for PHA synthesis from this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons of the CH₂ groups, the CH group attached to the hydroxyl and carboxyl groups, the CH₂ group attached to the terminal hydroxyl group, and the hydroxyl and carboxylic acid protons would be expected. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: Five distinct carbon signals would be anticipated, corresponding to the carbonyl carbon, the two carbons bearing hydroxyl groups, and the two methylene (B1212753) carbons in the backbone.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to its molecular weight (134.13 g/mol ).

-

Common fragmentation patterns for carboxylic acids would be expected, such as the loss of H₂O (m/z 116) and the loss of the carboxyl group (m/z 89).

-

Conclusion and Future Directions

This compound is a promising platform chemical with demonstrated potential in antimicrobial and anticancer applications, as well as in the development of sustainable materials. The data and protocols compiled in this guide provide a foundation for further research. Future work should focus on:

-

Optimization of the synthesis process from cellulosic biomass to improve yields and economic viability.

-

Detailed investigation of its antimicrobial spectrum against a broader range of clinically relevant pathogens.

-

Elucidation of the specific molecular mechanisms underlying its cytotoxic and pro-apoptotic effects in cancer cells, including its role in any signaling pathways.

-

Exploration of its polymerization into novel PHAs and characterization of the resulting material properties.

-

Comprehensive analytical characterization to establish a complete spectral database for this compound.

This in-depth technical guide serves as a valuable resource to accelerate the exploration and application of this compound in various scientific and industrial domains.

References

An In-Depth Technical Guide to the Alkaline Degradation of Cellulose to 2,5-Dihydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkaline degradation of cellulose (B213188), with a specific focus on the formation of 2,5-dihydroxypentanoic acid (2,5-DHPA). This document details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data on the degradation process. The information is intended to support research and development efforts in the fields of biomass conversion, green chemistry, and the synthesis of valuable chemical intermediates for the pharmaceutical industry.

Introduction

Cellulose, the most abundant organic polymer on Earth, is a renewable resource with significant potential for the production of bio-based chemicals.[1] The alkaline degradation of cellulose is a complex process that yields a variety of valuable organic acids. Among these, this compound (2,5-DHPA) is a polyfunctional molecule with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding the reaction pathways and optimizing the conditions for the selective formation of 2,5-DHPA is a key area of research.

This guide will explore the chemical transformations that occur during the alkaline treatment of cellulose, leading to the formation of 2,5-DHPA and other related organic acids.

Reaction Mechanisms

The alkaline degradation of cellulose is primarily driven by two main reaction pathways: the "peeling-off" reaction and the alkaline hydrolysis of glycosidic bonds.[2] These processes lead to the formation of a complex mixture of hydroxy acids, including the target compound, this compound.

Initial Depolymerization of Cellulose

Under alkaline conditions, the cellulose polymer undergoes depolymerization. This process begins with the "peeling-off" reaction, which is an end-wise degradation starting from the reducing end of the cellulose chain.[2] This is followed by the random cleavage of the β-1,4-glycosidic linkages through alkaline hydrolysis.[2] These initial steps produce smaller, soluble cello-oligosaccharides and glucose units.

Formation of this compound: A Plausible Pathway

While the precise mechanism for the formation of 2,5-DHPA from cellulose is not extensively detailed in the literature, a plausible pathway can be proposed based on the known reactions of monosaccharides in alkaline solutions.

The key steps are believed to be:

-

Hydrolysis to Glucose: The cellulose chain is first hydrolyzed into its constituent D-glucose monomers.

-

Isomerization to Fructose: Under alkaline conditions, glucose undergoes the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to an equilibrium with its isomer, D-fructose.

-

Retro-Aldol Condensation: Fructose can then undergo a retro-aldol condensation reaction. This C-C bond cleavage can result in the formation of a three-carbon (C3) and a three-carbon (C3) fragment, or a four-carbon (C4) and a two-carbon (C2) fragment. For the formation of a five-carbon (C5) precursor to 2,5-DHPA, a specific cleavage pattern is required.

-

Rearrangement and Oxidation: A subsequent series of rearrangements, potentially involving enediol intermediates and benzylic acid-type rearrangements, followed by oxidation, can lead to the formation of this compound.

The overall proposed reaction pathway is illustrated in the diagram below.

Quantitative Data

The alkaline degradation of cellulose yields a mixture of organic acids. The distribution of these products is highly dependent on the reaction conditions. The table below summarizes the typical yields of major organic acids obtained from the alkaline treatment of cellulose under various conditions. It is important to note that specific yields for this compound are not widely reported, and it is often grouped with other C5 hydroxy acids.

| Feedstock | Alkali | Temperature (°C) | Time (h) | Major Products & Yields (wt%) | Reference |

| Cellulose Powder | NaOH | 160-300 | - | Malonic acid (up to 39.7%), Lactic acid, Formic acid, Acetic acid (Total yield up to 81.2%) | [3] |

| Cellulose | Artificial Cement Pore Water (pH > 12.5) | ~25 | 3 years | α- and β-Isosaccharinic acid (70-85% of total degradation products) | [4][5] |

| Cellulose | NaOH (1.5 M) | 55 | - | Pure Cellulose (recovered after denitrification of nitrocellulose) | [6] |

| Sugarcane Bagasse | H₂SO₄ (2% w/w) then NaOH (2% w/v) | 100 / 85 | 0.5 / 1 | Cellulose (57.1% purity) | [7] |

Experimental Protocols

This section provides a general experimental protocol for the alkaline degradation of cellulose and the subsequent analysis of the resulting organic acids. This protocol can be adapted and optimized for the specific goal of maximizing the yield of this compound.

Alkaline Degradation of Cellulose

Materials:

-

Cellulose (e.g., microcrystalline cellulose, cotton linters)

-

Sodium hydroxide (B78521) (NaOH) solution (concentration to be varied, e.g., 0.1 M to 5 M)

-

Nitrogen gas (for creating an inert atmosphere)

-

High-pressure reactor or sealed reaction vessels

-

Heating and stirring apparatus

Procedure:

-

A known amount of cellulose is suspended in a specific concentration of NaOH solution in a high-pressure reactor.

-

The reactor is sealed and purged with nitrogen gas to remove oxygen, which can lead to oxidative side reactions.

-

The reaction mixture is heated to the desired temperature (e.g., 100-250 °C) under constant stirring.

-

The reaction is allowed to proceed for a predetermined duration (e.g., 1-8 hours).

-

After the reaction, the reactor is cooled to room temperature.

-

The liquid fraction is separated from any solid residue by filtration or centrifugation.

-

The liquid sample is stored for analysis.

Analysis of Organic Acids

The concentration of this compound and other organic acids in the liquid product can be determined using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: Equipped with a suitable column for organic acid analysis (e.g., a C18 reversed-phase column or a dedicated organic acid analysis column).

-

Mobile Phase: A buffered aqueous solution, often with an organic modifier like acetonitrile. The pH is typically acidic to ensure the organic acids are in their protonated form.

-

Detector: A Refractive Index (RI) detector or a UV detector (at a low wavelength, e.g., 210 nm) is commonly used. Mass Spectrometry (MS) can be used for more definitive identification.

-

Standard Preparation: Standard solutions of this compound and other expected organic acids are prepared in the mobile phase to create a calibration curve.

Procedure:

-

The liquid sample from the degradation reaction is filtered through a 0.22 µm syringe filter.

-

The filtered sample is diluted as necessary with the mobile phase.

-

The prepared sample is injected into the HPLC system.

-

The retention times and peak areas of the components in the sample are compared to those of the standards for identification and quantification.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of the alkaline degradation of cellulose to this compound.

Conclusion

The alkaline degradation of cellulose presents a promising route for the production of this compound, a valuable platform chemical. While the reaction yields a complex mixture of products, a deeper understanding of the reaction mechanisms and careful optimization of reaction conditions can potentially enhance the selectivity towards 2,5-DHPA. This technical guide provides a foundational understanding for researchers and professionals working towards the valorization of cellulosic biomass into high-value chemical intermediates. Further research is needed to fully elucidate the formation pathway of 2,5-DHPA and to develop more efficient and selective conversion processes.

References

- 1. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doc.rero.ch [doc.rero.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. oaji.net [oaji.net]

- 7. Comparative Study of Green and Traditional Routes for Cellulose Extraction from a Sugarcane By-Product - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dihydroxypentanoic acid molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 2,5-Dihydroxypentanoic acid, detailing its molecular structure, chemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Nomenclature

This compound is an organic compound characterized by a five-carbon chain with hydroxyl groups at the second and fifth positions and a carboxylic acid group at the first position.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 134.13 g/mol | [1][2][3] |

| CAS Registry Number | 21577-52-6 | [1][2][3][4] |

| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) | [1] |

| Topological Polar Surface Area | 77.8 Ų | [2][4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Experimental Protocols

Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose (B213188)

A common laboratory method for synthesizing this compound involves the alkaline degradation of cellulose.[1] This process breaks the β-1,4-glycosidic bonds within the cellulose structure.[1]

Materials:

-

Cellulose (e.g., cotton, microcrystalline cellulose)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl) for neutralization

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Extraction solvent (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium hydroxide in distilled water in the reaction vessel.

-

Add the cellulose to the NaOH solution with continuous stirring.

-

Heat the mixture to approximately 50°C.

-

Maintain the reaction at this temperature for up to 8 hours to facilitate the degradation of cellulose.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution by slowly adding hydrochloric acid until a neutral pH is achieved.

-

Filter the mixture to remove any solid residues.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to isolate the this compound.

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

Further purification can be achieved through techniques such as column chromatography or recrystallization.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Proposed antimicrobial mechanism of this compound.

Biological Activity and Potential Applications

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown inhibitory effects against the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 100 µg/mL.[1] The proposed mechanism for this antimicrobial action is the disruption of the bacterial cell membrane integrity.[1]

Furthermore, as a dihydroxy carboxylic acid, it has potential applications as a monomer in the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs), which are environmentally friendly alternatives to plastics derived from petroleum.[1]

Chemical Reactivity

The hydroxyl groups at the C2 and C5 positions of this compound are susceptible to oxidation, which can lead to the formation of ketones or further carboxylic acids.[1] For instance, oxidation of the hydroxyl group at the C2 position can yield 2-oxo-5-hydroxypentanoic acid, while oxidation at the C5 position can produce 2-hydroxy-5-oxopentanoic acid.[1] Common oxidizing agents used for these transformations include potassium permanganate (B83412) (KMnO₄) under acidic conditions and chromium trioxide (CrO₃) in the Jones reagent.[1]

References

The Emerging Therapeutic Potential of 2,5-Dihydroxypentanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypentanoic acid, a polyhydroxy acid derived from the alkaline degradation of cellulose, is emerging as a molecule of significant interest in the biomedical field. Preliminary studies have unveiled a spectrum of biological activities, including antimicrobial, cytotoxic, and dermatological properties. This technical guide provides an in-depth analysis of the current understanding of this compound's biological activities, presenting key quantitative data, plausible experimental methodologies based on established protocols, and hypothesized mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound (CAS 21577-52-6) is an alpha-hydroxy acid (AHA) with a molecular formula of C₅H₁₀O₄. Its structure, featuring hydroxyl groups at the second and fifth positions, confers unique chemical properties that are believed to underpin its biological effects. While research into this specific molecule is in its nascent stages, initial findings suggest a promising therapeutic potential across various domains. This whitepaper synthesizes the available data on its antimicrobial and cytotoxic activities and explores its patented applications in dermatology.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data reported for the biological activities of this compound.

| Biological Activity | Target | Metric | Value | Reference |

| Antimicrobial | Staphylococcus aureus | MIC | <100 µg/mL | [1] |

| Antimicrobial | Escherichia coli | MIC | <100 µg/mL | [1] |

| Cytotoxicity | MCF-7 breast cancer cells | IC₅₀ | ≈50 µM | [1] |

Antimicrobial Activity

Preliminary in vitro studies indicate that this compound possesses inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The following is a plausible experimental protocol for determining the MIC of this compound, adapted from standard methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus and E. coli.

Materials:

-

This compound

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Bacterial strains are cultured overnight in MHB at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and MHB without the test compound) and negative (MHB only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxic Activity and Proposed Mechanism

This compound has demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line.[1] The reported IC₅₀ value of approximately 50 µM suggests a potent anti-proliferative effect.[1] The proposed mechanism of action is the induction of apoptosis through the activation of caspase-3.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol, based on standard cell viability assays, can be employed to evaluate the cytotoxic effects of this compound on MCF-7 cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MCF-7 cells.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Cells are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Proposed Signaling Pathway: Caspase-3 Mediated Apoptosis

Based on the preliminary evidence suggesting caspase-3 activation, the following signaling pathway is hypothesized for the induction of apoptosis in MCF-7 cells by this compound.

Dermatological Applications

Several patents have highlighted the potential of this compound in the treatment of various skin conditions. It is often categorized with other alpha-hydroxy acids (AHAs), which are known for their exfoliative and skin-renewing properties. As a hydroxy analogue of the amino acid ornithine, it may possess unique biological activities relevant to skin health.

Patented Uses Include Treatment for:

-

Dry skin

-

Ichthyosis

-

Palmar and plantar hyperkeratosis

-

Dandruff

-

Acne

-

Psoriasis

-

Eczema

-

Warts

-

Herpes

The mechanism of action in these applications is likely related to the general properties of AHAs, which include promoting desquamation of corneocytes, increasing dermal thickness, and stimulating collagen synthesis. However, specific clinical data for this compound is not yet publicly available.

Experimental Protocol: In Vitro Keratinocyte Proliferation Assay

To assess the effect of this compound on skin cell turnover, an in vitro proliferation assay using human keratinocytes can be performed.

Objective: To evaluate the effect of this compound on the proliferation of human epidermal keratinocytes.

Materials:

-

Human epidermal keratinocytes (HEKa)

-

Keratinocyte growth medium

-

This compound

-

BrdU cell proliferation assay kit

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: HEKa cells are seeded in 96-well plates and grown to sub-confluency.

-

Treatment: Cells are treated with various concentrations of this compound in a low-serum medium.

-

BrdU Labeling: BrdU labeling reagent is added to the wells, and the cells are incubated for 2-24 hours.

-

Fixation and Detection: Cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added.

-

Substrate Reaction: A substrate is added to develop a colorimetric reaction.

-

Absorbance Measurement: The absorbance is measured, which is directly proportional to the rate of cell proliferation.

Future Directions and Conclusion

The currently available data, though limited, strongly suggests that this compound is a promising candidate for further investigation in the fields of infectious diseases, oncology, and dermatology. Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its antimicrobial and cytotoxic effects.

-

Conducting in vivo studies to validate its efficacy and safety in animal models.

-

Performing well-controlled clinical trials to assess its therapeutic potential in human skin conditions.

-

Optimizing its synthesis and formulation for potential pharmaceutical and cosmeceutical applications.

References

Potential Applications of 2,5-Dihydroxypentanoic Acid in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypentanoic acid, a C5 carboxylic acid, is emerging as a molecule of significant interest within the biotechnology sector. Its unique chemical structure, featuring hydroxyl groups at the C2 and C5 positions, imparts a range of functionalities that are being explored for diverse applications. Preliminary studies have highlighted its potential as an antimicrobial agent, a cytotoxic compound against cancer cells, and a building block for biodegradable polymers. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, biological activities, and potential applications, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound (CAS No. 21577-52-6) is a chiral carboxylic acid with the molecular formula C₅H₁₀O₄.[1] Its structure, containing both hydrophilic hydroxyl and carboxylic acid moieties and a short hydrophobic carbon chain, suggests a potential for broad biological activity and utility as a versatile chemical intermediate. The growing demand for novel antimicrobial agents, effective anti-cancer therapies, and sustainable biomaterials has spurred research into the potential of this and other bio-based molecules. This guide aims to consolidate the available technical information on this compound to facilitate further research and development in the field of biotechnology.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various biotechnological processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄ | [1][2][3] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 21577-52-6 | [1][2][3] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [1][2] |

| Solubility | Highly soluble in polar solvents like water and ethanol. | [1] |

Laboratory-Scale Synthesis

A common laboratory-scale synthesis of this compound involves the alkaline degradation of cellulose (B213188). This method leverages the breakdown of β-1,4-glycosidic bonds in cellulose to yield shorter-chain hydroxylated carboxylic acids.[1]

-

Preparation: A suspension of cellulose (e.g., from cotton or textile fibers) is prepared in a strong base solution, such as sodium hydroxide (B78521) (NaOH).[1]

-

Reaction: The mixture is heated to an elevated temperature (approximately 50°C) and stirred for a prolonged period (up to 8 hours).[1]

-

Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized with an acid. The resulting solution contains a mixture of hydroxylated carboxylic acids, from which this compound can be isolated and purified using standard chromatographic techniques.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Biotechnological Applications

Preliminary research has identified several promising applications for this compound in the field of biotechnology.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | <100 µg/mL | [1] |

| Escherichia coli | <100 µg/mL | [1] |

The proposed mechanism of action is the disruption of the bacterial cell membrane integrity.[1]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against certain cancer cell lines.

Table 3: Cytotoxicity of this compound

| Cell Line | IC₅₀ Value | Proposed Mechanism | Reference |

| MCF-7 (Breast Cancer) | ≈50 µM | Induction of apoptosis via caspase-3 activation | [1] |

-

Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

The cytotoxic effect of this compound in MCF-7 cells is suggested to be mediated through the induction of apoptosis, a form of programmed cell death, involving the activation of caspase-3.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dihydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2,5-Dihydroxypentanoic acid (DHPA), a molecule of interest in various chemical and biological research fields. Due to the limited availability of specific quantitative data for DHPA in publicly accessible literature, this document synthesizes information on its general physicochemical properties, provides established experimental protocols for its characterization, and discusses its potential degradation pathways based on the chemistry of related α-hydroxy acids. This guide is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.

Introduction

This compound (CAS No. 21577-52-6) is a five-carbon carboxylic acid containing two hydroxyl groups at the C2 and C5 positions.[1] Its structure, featuring both hydrophilic (hydroxyl and carboxyl groups) and a short hydrophobic alkyl chain, suggests an amphiphilic character.[1] This inherent duality influences its solubility in various solvents and its potential interactions in biological systems. A thorough understanding of its solubility and stability is paramount for its application in fields ranging from chemical synthesis to potential therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 21577-52-6 | [1] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [2] |

| Solubility | Highly soluble in polar solvents (e.g., water, ethanol) | [1] |

Solubility

Qualitative Solubility

This compound is described as being highly soluble in polar solvents such as water and ethanol.[1] This is attributed to the presence of the carboxylic acid and two hydroxyl groups, which can readily form hydrogen bonds with polar solvent molecules.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][3]

3.3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method (e.g., HPLC-UV)

3.3.2. Procedure

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a saturated solution.

-

Equilibrate the vials in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

The following diagram illustrates the general workflow for this experimental protocol.

Stability

The stability of this compound is a critical parameter for its storage, handling, and formulation. As an α-hydroxy acid, it may be susceptible to degradation under various stress conditions.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The hydroxyl groups at the C2 and C5 positions are susceptible to oxidation, which could lead to the formation of the corresponding ketones, 2-oxo-5-hydroxypentanoic acid and 2-hydroxy-5-oxopentanoic acid, respectively.[1]

-

Dehydration: Under certain conditions, intramolecular dehydration could occur, leading to the formation of unsaturated derivatives.

-

Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.

-

Esterification: In the presence of alcohols, particularly under acidic conditions, the carboxylic acid group can undergo esterification.

Forced Degradation Studies

To elucidate the degradation profile of this compound, forced degradation studies are recommended. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3]

4.2.1. Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies is outlined below. The specific conditions should be optimized for this compound.

4.2.1.1. Materials

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

4.2.1.2. Procedure

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a defined period.

-

Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

-

Analyze all stressed samples at appropriate time points using a validated stability-indicating method to separate and quantify the parent compound and any degradation products.

The following diagram illustrates a typical workflow for forced degradation studies.

Potential Metabolic Pathways

Specific metabolic pathways for this compound have not been detailed in the available literature. However, as a short-chain hydroxy acid, it can be hypothesized to enter metabolic pathways common to other short-chain fatty acids (SCFAs). SCFAs are known to be produced by gut microbiota and can be utilized by the host for energy or as signaling molecules.[4][5]

A plausible metabolic fate for this compound could involve β-oxidation, similar to other fatty acids, where the molecule is sequentially broken down to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle (TCA cycle) for energy production. The hydroxyl groups may undergo oxidation prior to or during this process.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Conclusion

While this compound is known to be highly soluble in polar solvents, a significant data gap exists regarding its quantitative solubility and stability profiles. This technical guide has provided a summary of the known physicochemical properties and has outlined detailed experimental protocols for the determination of these critical parameters. The proposed degradation pathways and the hypothetical metabolic scheme offer a starting point for further investigation. For drug development and other scientific applications, it is imperative that the solubility and stability of this compound are experimentally determined under conditions relevant to its intended use.

References

Spectroscopic Analysis of 2,5-Dihydroxypentanoic Acid: A Technical Guide

Introduction

2,5-Dihydroxypentanoic acid (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyfunctional organic molecule containing a carboxylic acid and two hydroxyl groups. These functional groups dictate its chemical reactivity and biological activity, making spectroscopic characterization crucial for its identification and for understanding its role in various chemical and biological processes. This document provides a predictive overview of its spectroscopic properties and outlines standard methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Atom No. | Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) |

| H on C2 | ~4.1 - 4.3 | C1 (C=O) | ~175 - 180 |

| H on C3 (α to C2) | ~1.7 - 1.9 | C2 (-CH(OH)-) | ~70 - 75 |

| H on C4 (β to C2) | ~1.5 - 1.7 | C3 (-CH₂-) | ~30 - 35 |

| H on C5 | ~3.6 - 3.8 | C4 (-CH₂-) | ~25 - 30 |

| OH on C2, C5 | Variable | C5 (-CH₂OH) | ~60 - 65 |

| COOH | Variable |

Note: Predicted values are based on computational models and may vary from experimental results. The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Table 2: Theoretical Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| C-H (sp³) | Stretching | 2850-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O | Stretching | 1050-1260 | Medium-Strong |

Note: The broadness of the O-H bands is due to hydrogen bonding.[1][2][3]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Ion (M⁺) | m/z 134 | For Electron Ionization (EI-MS) |

| [M+H]⁺ | m/z 135 | For soft ionization techniques (e.g., ESI, CI) |

| [M+Na]⁺ | m/z 157 | Common adduct in ESI-MS |

| Key Fragment Ions | m/z 116, 87, 73, 45 | See fragmentation pattern description below. |

Predicted Fragmentation Pattern: In mass spectrometry, this compound is expected to undergo fragmentation through several key pathways:

-

Loss of H₂O (m/z 116): Dehydration is a common fragmentation for alcohols.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups or the carbonyl group. For instance, cleavage between C1 and C2 could lead to the loss of the carboxyl group.

-

Loss of COOH (m/z 89) or CO₂ (from decarboxylation).

-

Cleavage of the carbon chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Calibrate the 90° pulse width for the desired nucleus (¹H or ¹³C).[4]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., KBr or NaCl) by evaporating a drop of the solution.[6]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.[7]

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The choice of solvent depends on the ionization technique.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into a high vacuum and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. The sample solution is sprayed through a charged capillary into an electric field, creating charged droplets from which ions are desolvated.[8]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uwyo.edu [uwyo.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. web.mit.edu [web.mit.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 2,5-Dihydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical properties of 2,5-Dihydroxypentanoic acid. Due to a notable absence of experimentally determined thermochemical data such as enthalpy of formation, entropy, and heat capacity for this specific molecule in publicly accessible literature, this guide also presents available data for the structurally related compound, pentanoic acid, to offer a comparative baseline. Furthermore, this document details a laboratory-scale synthesis protocol for this compound via the alkaline degradation of cellulose (B213188) and includes a proposed workflow for its subsequent purification.

Introduction

This compound (C₅H₁₀O₄, CAS No: 21577-52-6) is a polyhydroxylated carboxylic acid.[1][2] Its structure, featuring both hydroxyl and carboxylic acid functional groups, suggests its potential for various chemical interactions and makes it a molecule of interest in fields such as biorenewable chemicals and as a potential building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is crucial for process design, reaction engineering, and safety assessments in its potential applications. However, a comprehensive search of scientific databases reveals a significant gap in the experimental thermochemical data for this compound.

Thermochemical Properties

This compound: A Data Gap

As of the compilation of this guide, there is no publicly available, experimentally determined data for the key thermochemical properties of this compound, including its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). While computational estimations can be performed, they fall outside the scope of this guide which focuses on experimentally verified data. The absence of this data highlights an opportunity for further research to characterize this potentially valuable bio-derived molecule.

Comparative Data: Thermochemical Properties of Pentanoic Acid

To provide a frame of reference, this section presents the experimentally determined thermochemical properties of pentanoic acid (C₅H₁₀O₂), a five-carbon carboxylic acid without the hydroxyl groups. This data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][5][6][7]

Table 1: Thermochemical Properties of Pentanoic Acid (CAS No: 109-52-4) [3][5][6]

| Property | Value | Units | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -491. ± 20. | kJ/mol | Gas | --INVALID-LINK--[6] |

| Standard Molar Entropy (S°) | 439.82 ± 0.63 | J/mol·K | Gas | --INVALID-LINK--[6] |

| Constant Pressure Heat Capacity (Cp) | 197. | J/mol·K | Liquid | --INVALID-LINK--[5] |

Note: The presence of two hydroxyl groups in this compound is expected to significantly influence its thermochemical properties compared to pentanoic acid, primarily through increased intermolecular hydrogen bonding and a higher molecular weight.

Experimental Protocols: Synthesis of this compound

The primary laboratory-scale synthesis method reported for this compound is the alkaline degradation of cellulose.[2]

Principle

This method involves the treatment of cellulose, a polysaccharide composed of β-1,4-glycosidic linked D-glucose units, with a strong base at elevated temperatures. The alkaline conditions promote the cleavage of the glycosidic bonds, leading to the formation of various smaller, soluble molecules, including hydroxylated carboxylic acids like this compound.[2]

Materials and Equipment

-

Cellulose source (e.g., microcrystalline cellulose, cotton linters)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Heating mantle with a temperature controller

-

Condenser

-

Stirring apparatus (magnetic or mechanical)

-

pH meter or pH indicator strips

-

Hydrochloric acid (HCl) for neutralization

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Chromatography system for purification (e.g., column chromatography with a suitable resin)

Procedure

-

Reaction Setup: A suspension of cellulose in deionized water is prepared in the reaction vessel.

-

Alkaline Treatment: A concentrated solution of sodium hydroxide is added to the cellulose suspension to achieve the desired alkaline concentration.

-

Heating and Reaction: The mixture is heated to approximately 50°C and stirred vigorously for a period of up to 8 hours. The reaction should be carried out under a reflux condenser to prevent the loss of solvent.[2]

-

Cooling and Neutralization: After the reaction period, the mixture is cooled to room temperature. The excess alkali is then carefully neutralized by the dropwise addition of hydrochloric acid until a neutral pH is reached.

-

Initial Separation: The unreacted solid cellulose is removed from the solution by filtration. The filtrate contains a mixture of degradation products, including this compound.

Proposed Purification Workflow

Caption: A proposed workflow for the purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature detailing specific signaling pathways in which this compound is involved. Further research is required to elucidate any potential biological roles of this molecule.

Conclusion

This technical guide has summarized the currently available information on the thermochemical properties of this compound. A significant finding is the absence of experimentally determined data for its enthalpy of formation, entropy, and heat capacity, presenting a clear avenue for future research. To provide context, corresponding data for pentanoic acid have been presented. A laboratory-scale synthesis protocol via alkaline degradation of cellulose has been detailed, along with a proposed purification workflow. The lack of information on the biological roles and signaling pathways of this compound also indicates a need for further investigation. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C5H10O4 | CID 13120912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (21577-52-6) for sale [vulcanchem.com]

- 3. Pentanoic acid [webbook.nist.gov]

- 4. Pentanoic acid [webbook.nist.gov]

- 5. Pentanoic acid [webbook.nist.gov]

- 6. Pentanoic acid [webbook.nist.gov]

- 7. Pentanoic acid [webbook.nist.gov]

Discovery and natural occurrence of 2,5-Dihydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypentanoic acid, a C5 hydroxy acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis and reported bioactivities. While its natural occurrence remains undocumented in the scientific literature, this document details the laboratory-scale synthesis through alkaline degradation of cellulose (B213188). Furthermore, it outlines experimental protocols for assessing its cytotoxic effects on cancer cell lines and its antimicrobial properties. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and to provide standardized methodologies for future studies.

Introduction

This compound is a pentanoic acid derivative characterized by the presence of two hydroxyl groups at the C2 and C5 positions. Its chemical structure suggests potential for various chemical reactions and biological interactions. This document consolidates the available technical information on this compound, presenting its physicochemical properties, a detailed synthesis method, and protocols for evaluating its biological activities. The information is intended to provide a thorough understanding of the compound and to facilitate further research into its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 21577-52-6 | [1] |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [1] |

| InChI Key | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [1] |

Discovery and Natural Occurrence

Extensive literature searches did not yield any evidence of the discovery of this compound from a natural source. Its presence in plants, microorganisms, or other natural systems has not been reported. The primary route to obtaining this compound is through laboratory synthesis.

Laboratory Synthesis

The most commonly cited method for synthesizing this compound is through the alkaline degradation of cellulose.[2]

Experimental Protocol: Alkaline Degradation of Cellulose

This protocol describes the laboratory-scale synthesis of this compound from microcrystalline cellulose.

Materials:

-

Microcrystalline cellulose

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a 5.0% (w/w) NaOH solution by dissolving NaOH pellets in deionized water.

-

In a reaction vessel, create a slurry by mixing 30 g of microcrystalline cellulose with 270 g of the 5.0% NaOH solution.[2]

-

Heat the mixture to 160°C with continuous stirring.[2]

-

Maintain the reaction at 160°C for a specified duration (e.g., 60 minutes). Samples can be taken at various time points to monitor the reaction progress.[2]

-

After the desired reaction time, cool the mixture to room temperature.

-

Neutralize the reaction mixture to approximately pH 7 using HCl.

-

Filter the solution to remove any unreacted cellulose and other solid byproducts.

-

The resulting aqueous solution contains a mixture of hydroxy carboxylic acids, including this compound.[2]

-

Purification of this compound from the product mixture requires further chromatographic steps, such as ion-exchange chromatography or preparative HPLC.

-

The identity and purity of the isolated this compound should be confirmed using analytical techniques like NMR and mass spectrometry.

References

An In-depth Technical Guide to 2,5-Dihydroxypentanoic Acid and its Putative Role in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxypentanoic acid is a five-carbon carboxylic acid with hydroxyl groups at the second and fifth positions. While not a well-established intermediate in canonical human metabolic pathways, its chemical structure and origin as a potential breakdown product of cellulose (B213188) suggest a plausible, yet under-investigated, role in the context of gut microbiota metabolism. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its chemical properties, synthesis, potential biological significance, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a polar molecule due to the presence of a carboxylic acid and two hydroxyl groups. Its properties make it soluble in aqueous solutions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄ | [1][2] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 21577-52-6 | [1][2] |

| Canonical SMILES | C(CC(C(=O)O)O)CO | [2] |

| InChI Key | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 77.8 Ų | [2] |

| Predicted XLogP3-AA | -0.8 | [2] |

Synthesis

Currently, the primary described method for obtaining this compound is through the chemical degradation of cellulose.

Laboratory-Scale Synthesis from Cellulose

A laboratory-scale synthesis involves the alkaline degradation of cellulose.[1] This process breaks the β-1,4-glycosidic bonds in the cellulose polymer, leading to the formation of various shorter-chain hydroxylated carboxylic acids, including this compound.

References

Chiral Synthesis of 2,5-Dihydroxypentanoic Acid Enantiomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomers of 2,5-dihydroxypentanoic acid. This chiral molecule is a valuable building block in medicinal chemistry and drug development. This document details chemoenzymatic methods, outlines specific experimental protocols, and presents quantitative data to assist researchers in the synthesis of these target compounds.

Introduction